molecular formula C11H10N2O3 B1593100 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid CAS No. 769132-76-5

4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid

Cat. No. B1593100
M. Wt: 218.21 g/mol
InChI Key: FKTMJZFSKHVEBY-UHFFFAOYSA-N
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Description

“4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid” is a compound with the empirical formula C11H10N2O3 and a molecular weight of 218.21 . It is a solid substance .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, the class of compounds to which “4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid” belongs, has been extensively studied . These compounds are synthesized by cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold .


Molecular Structure Analysis

The molecular structure of “4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid” can be represented by the SMILES string CCC1=NC(C2=CC=CC(C(O)=O)=C2)=NO1 . The InChI code for this compound is 1S/C11H10N2O3/c1-2-9-12-10(13-16-9)7-4-3-5-8(6-7)11(14)15/h3-6H,2H2,1H3,(H,14,15) .

Scientific Research Applications

Synthesis Methodologies

  • A novel synthesis method was developed for 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid using thermal heterocyclization of 3-(hydroxyimino)isoindolin-1-one. This method demonstrates a new approach to creating vic-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)aromatic acids and related compounds, highlighting the potential for synthesizing complex organic structures (Tkachuk, Lyubchuk, Tkachuk, & Hordiyenko, 2020).

Corrosion Inhibition

  • Research on 1,3,4-oxadiazole derivatives, including those similar to 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid, has shown their effectiveness as corrosion inhibitors for mild steel in sulfuric acid environments. This application is significant in industrial settings where corrosion prevention is crucial (Ammal, Prajila, & Joseph, 2018).

Medicinal Chemistry

  • Some 1,2,4-oxadiazole derivatives, including those structurally related to 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid, have been studied for their antibacterial and antitubercular activities. These compounds were evaluated against various bacteria and the Mycobacterium tuberculosis H37Rv strain, showing promising results as potential antibacterial and antitubercular agents (Joshi, Vagdevi, Vaidya, & Gadaginamath, 2008).

Liquid Crystalline Properties

  • Research on compounds containing the 1,2,4-oxadiazole ring, similar to the compound , has explored their liquid crystalline properties. These studies are crucial in the development of new materials for electronic and photonic applications (Ali & Tomi, 2018).

Photolysis Studies

  • Studies on the photolysis of 1,3,4-oxadiazoles in alcohols have revealed interesting chemical reactions, such as the formation of benzoic acid ester and benzonitrile imine. These findings are relevant to understanding the photochemical behavior of oxadiazole-containing compounds (Tsuge, Oe, & Tashiro, 1977).
  • Anti-Inflammatory Activity : A study conducted by Chaurasia et al., 2023 synthesized a series of heterocyclic rings related to 1,3,4-oxadiazole and tested them for anti-inflammatory activity using the rat-paw-oedema method. The compounds demonstrated significant anti-inflammatory effects.

  • Antimicrobial and Antiviral Drug Development : Research by Vaksler et al., 2023 focused on the synthesis of a potential antimicrobial and antiviral drug incorporating a 1,2,4-oxadiazole moiety. The study explored its molecular and crystal structures and predicted biological activity with molecular docking.

  • Monoamine Oxidase Inhibition : A study by Efimova et al., 2023 synthesized a compound structurally related to 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid and tested it as a potential inhibitor of human monoamine oxidase (MAO). The compound showed significant inhibition, suggesting its potential use in treating neurodegenerative disorders.

Safety And Hazards

The safety information available indicates that “4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid” is classified under GHS07, with the signal word “Warning”. The hazard statements include H315, H319, and H335 .

Future Directions

The future directions for “4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid” and similar compounds could involve further exploration of their anti-infective properties . Additionally, their potential as high-energy molecules or energetic materials could be investigated .

properties

IUPAC Name

4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-9-12-10(13-16-9)7-3-5-8(6-4-7)11(14)15/h3-6H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTMJZFSKHVEBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20639896
Record name 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20639896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid

CAS RN

769132-76-5
Record name 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=769132-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20639896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GG Krasouskaya, AS Danilova, SV Baikov… - Russian Chemical …, 2015 - Springer
A new approach to the synthesis of 4and 3-(5-R-1,2,4-oxadiazol-3-yl)benzoic acids via a selective oxidation of 5-R-3-tolyl-1,2,4-oxadiazoles with air oxygen in the presence of a …
Number of citations: 1 link.springer.com

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